molecular formula C6H2BrClN2S B596181 4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole CAS No. 1215206-49-7

4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole

Cat. No.: B596181
CAS No.: 1215206-49-7
M. Wt: 249.51
InChI Key: CKCVNBIVPGTEST-UHFFFAOYSA-N
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Description

4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole is a chemical compound with the molecular formula C6H2BrClN2S . It has a molecular weight of 249.52 .


Synthesis Analysis

The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole motif, like this compound, has been extensively researched . A library of 26 donor-acceptor (D-A) compounds based on this group has been synthesized . The synthesis involved varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole motif . This motif is part of electron donor-acceptor (D-A) systems that have been extensively researched for use in photovoltaics or as fluorescent sensors .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 249.52 .

Scientific Research Applications

Photovoltaic Materials and Organic Electronics

4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole serves as a critical precursor in the synthesis of dyes and semiconducting polymers for photovoltaic applications. The compound's ability to facilitate the design of effective photovoltaic materials is highlighted by its incorporation into heteroarene-fused π-conjugated main-chain polymers. These polymers exhibit broad absorption spectra and are intrinsically amorphous, indicating their potential in organic electronics and solar cell applications. The synthesized polymers, featuring this compound units, demonstrate promising thermal, optical, and electrochemical properties, making them suitable for use in organic photovoltaic cells. Preliminary results from polymer solar cell devices containing these polymers show significant power conversion efficiencies, underlining the importance of this compound in the development of next-generation photovoltaic materials (Chmovzh et al., 2022).

Synthesis of Heterocyclic Compounds

The versatility of this compound extends to its role in synthesizing a wide array of heterocyclic compounds. These compounds are explored for various biological activities, including antimicrobial, antifungal, and antiviral properties. The structural diversity achieved by incorporating this compound into different molecular frameworks underscores its utility in medicinal chemistry and drug design. Notably, the synthesized derivatives exhibit significant biological activities, suggesting their potential as lead compounds in the development of new therapeutic agents. For instance, studies on the antimicrobial activity of thiadiazole derivatives underscore the compound's utility in creating molecules with potent antibacterial and antifungal effects, contributing to the search for new antibiotics and antifungal agents (Al-Smadi et al., 2019).

Mechanism of Action

Target of Action

It is known that this compound is used in the field of photovoltaics and as a fluorescent sensor . Therefore, its targets could be related to these applications.

Mode of Action

4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole is part of a class of compounds known as electron donor-acceptor (D-A) systems . These systems work by transferring electron density from the donor groups to the acceptor groups during light absorption . In the case of this compound, the electron density transfers from the aryl donor groups to the particle orbital localized on the BTZ group .

Biochemical Pathways

It is known that this compound is used as a photocatalyst . Photocatalysts work by absorbing light and using the energy to drive chemical reactions. Therefore, it can be inferred that this compound affects pathways related to light-driven chemical reactions.

Pharmacokinetics

Given its use in photovoltaics and as a fluorescent sensor , it is likely that these properties are important for its function and bioavailability.

Result of Action

It is known that this compound is used as a photocatalyst , which means it can drive chemical reactions using light. Therefore, its effects could be related to the outcomes of these reactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, as a photocatalyst, its activity is likely to be dependent on the intensity and wavelength of the light source . Other factors such as temperature, pH, and the presence of other chemicals could also potentially influence its action.

Safety and Hazards

Safety data sheets suggest that 4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

The future directions for the use of 4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole and similar compounds are promising. They have been extensively researched for use in photovoltaics or as fluorescent sensors . Their potential as visible-light organophotocatalysts has not received any in-depth study, indicating a possible area for future research .

Properties

IUPAC Name

4-bromo-6-chloro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-4-1-3(8)2-5-6(4)10-11-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCVNBIVPGTEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NSN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681993
Record name 4-Bromo-6-chloro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-49-7
Record name 4-Bromo-6-chloro-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-chloro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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